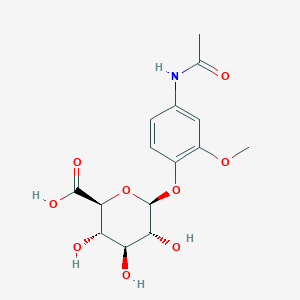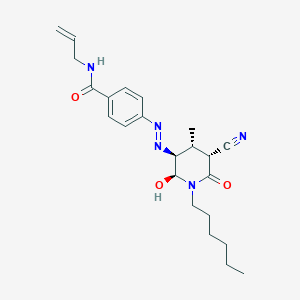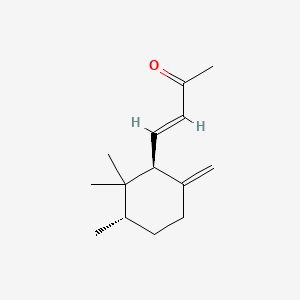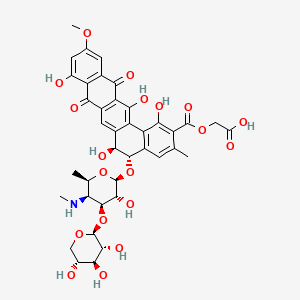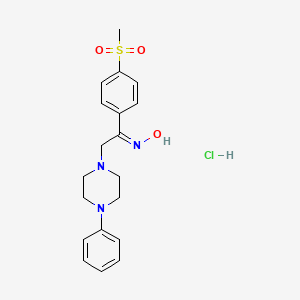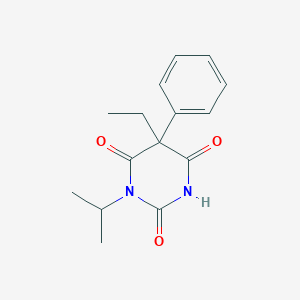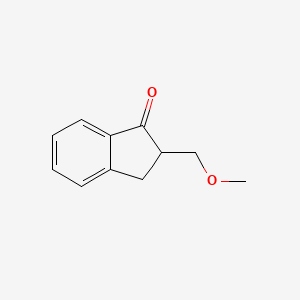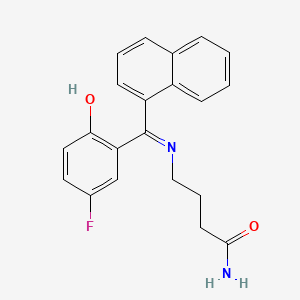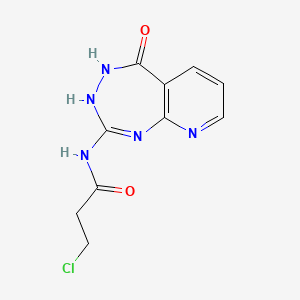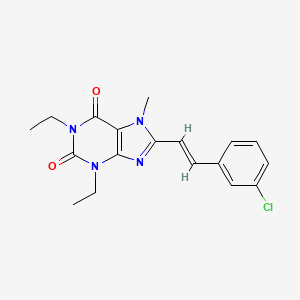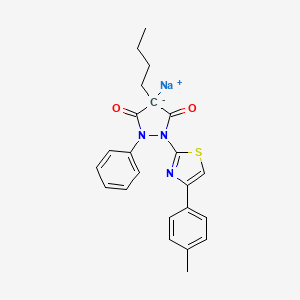
3,5-Pyrazolidinedione, 4-butyl-1-(4-(4-methylphenyl)-2-thiazolyl)-2-phenyl-, ion(1-)-, sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Pyrazolidinedione, 4-butyl-1-(4-(4-methylphenyl)-2-thiazolyl)-2-phenyl-, ion(1-)-, sodium: is a complex organic compound that belongs to the class of pyrazolidinediones This compound is characterized by its unique structure, which includes a pyrazolidinedione core substituted with butyl, phenyl, and thiazolyl groups The sodium ion is associated with the compound, making it a sodium salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyrazolidinedione, 4-butyl-1-(4-(4-methylphenyl)-2-thiazolyl)-2-phenyl-, ion(1-)-, sodium typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the Pyrazolidinedione Core: The pyrazolidinedione core can be synthesized through the reaction of hydrazine with a diketone under acidic or basic conditions.
Substitution Reactions: The introduction of the butyl, phenyl, and thiazolyl groups is achieved through substitution reactions. These reactions often require the use of appropriate halides or organometallic reagents.
Formation of the Sodium Salt: The final step involves the neutralization of the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
3,5-Pyrazolidinedione, 4-butyl-1-(4-(4-methylphenyl)-2-thiazolyl)-2-phenyl-, ion(1-)-, sodium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Halides, organometallic reagents, and strong acids or bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
3,5-Pyrazolidinedione, 4-butyl-1-(4-(4-methylphenyl)-2-thiazolyl)-2-phenyl-, ion(1-)-, sodium has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent.
Industrial Applications: The compound may be used as a precursor in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 3,5-Pyrazolidinedione, 4-butyl-1-(4-(4-methylphenyl)-2-thiazolyl)-2-phenyl-, ion(1-)-, sodium involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of an enzyme and preventing its normal function.
Modulating Receptor Activity: Interacting with cell surface receptors to alter signal transduction pathways.
Interfering with Protein-Protein Interactions: Disrupting the interactions between proteins that are critical for cellular processes.
類似化合物との比較
Similar Compounds
3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl-, ion(1-), magnesium: Similar core structure but different substituents and associated ion.
4-Butyl-1,2-bis(4-methylphenyl)-3,5-pyrazolidinedione: Similar substituents but lacks the thiazolyl group and sodium ion.
Uniqueness
3,5-Pyrazolidinedione, 4-butyl-1-(4-(4-methylphenyl)-2-thiazolyl)-2-phenyl-, ion(1-)-, sodium is unique due to the presence of the thiazolyl group and the sodium ion. These features may confer specific chemical properties and biological activities that are not observed in similar compounds.
特性
CAS番号 |
66181-65-5 |
|---|---|
分子式 |
C23H22N3NaO2S |
分子量 |
427.5 g/mol |
IUPAC名 |
sodium;4-butyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylpyrazolidin-4-ide-3,5-dione |
InChI |
InChI=1S/C23H22N3O2S.Na/c1-3-4-10-19-21(27)25(18-8-6-5-7-9-18)26(22(19)28)23-24-20(15-29-23)17-13-11-16(2)12-14-17;/h5-9,11-15H,3-4,10H2,1-2H3;/q-1;+1 |
InChIキー |
DKOXJQOIFMBDEL-UHFFFAOYSA-N |
正規SMILES |
CCCC[C-]1C(=O)N(N(C1=O)C2=NC(=CS2)C3=CC=C(C=C3)C)C4=CC=CC=C4.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


